Diethyl 2-methylglutarate Diethyl 2-methylglutarate
Brand Name: Vulcanchem
CAS No.: 18545-83-0
VCID: VC21030116
InChI: InChI=1S/C10H18O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h8H,4-7H2,1-3H3
SMILES: CCOC(=O)CCC(C)C(=O)OCC
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol

Diethyl 2-methylglutarate

CAS No.: 18545-83-0

Cat. No.: VC21030116

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-methylglutarate - 18545-83-0

Specification

CAS No. 18545-83-0
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
IUPAC Name diethyl 2-methylpentanedioate
Standard InChI InChI=1S/C10H18O4/c1-4-13-9(11)7-6-8(3)10(12)14-5-2/h8H,4-7H2,1-3H3
Standard InChI Key SHSCLYKFOFTZGZ-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(C)C(=O)OCC
Canonical SMILES CCOC(=O)CCC(C)C(=O)OCC

Introduction

Chemical Identity and Structure

Diethyl 2-methylglutarate is a diethyl ester of 2-methylglutaric acid, characterized by a pentanedioate backbone with a methyl substituent at the 2-position. The compound has two ester functional groups at opposite ends of the molecule, making it a versatile building block for organic synthesis.

Basic Identification Parameters

The chemical is precisely identified through the following parameters:

ParameterValue
Chemical NameDiethyl 2-methylglutarate
CAS Registry Number18545-83-0
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
European Community (EC) Number242-417-2
DSSTox Substance IDDTXSID901300218
Nikkaji NumberJ26.292G
NSC Number91512

The structure features a central carbon chain with a methyl group at the alpha position and two terminal ethyl ester groups.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and chemical databases:

  • Diethyl 2-methylpentanedioate

  • 2-Methylglutaric acid diethyl ester

  • 1,5-Diethyl 2-methylpentanedioate

  • Pentanedioic acid, 2-methyl-, 1,5-diethyl ester

  • Glutaric acid, 2-methyl-, diethyl ester

The IUPAC name "diethyl 2-methylpentanedioate" most systematically describes its structure, highlighting the pentanedioate backbone with the methyl substituent and two ethyl ester groups.

Physical and Chemical Properties

Diethyl 2-methylglutarate possesses distinct physical and chemical properties that influence its behavior in chemical reactions and practical applications.

Experimental Physical Properties

The experimentally determined physical properties include:

PropertyValueUnit
Refractive Index1.424 (n20/D)-
Flash Point87°C

These properties are essential for identification and handling of the compound in laboratory settings.

Calculated Thermodynamic Properties

Several thermodynamic properties have been calculated using Joback method:

PropertyValueUnitSource
Gibbs Free Energy of Formation (ΔfG°)-436.96kJ/molJoback Calculated
Enthalpy of Formation (ΔfH° gas)-744.61kJ/molJoback Calculated
Enthalpy of Fusion (ΔfusH°)23.71kJ/molJoback Calculated
Enthalpy of Vaporization (ΔvapH°)55.78kJ/molJoback Calculated
Critical Temperature (Tc)763.73KJoback Calculated
Critical Pressure (Pc)2315.84kPaJoback Calculated
Boiling Point (Tboil)580.34KJoback Calculated
Melting Point (Tfus)331.78KJoback Calculated
Critical Volume (Vc)0.637m³/kmolJoback Calculated

These thermodynamic parameters provide valuable information for predicting the compound's behavior under various conditions and for process design in synthetic applications.

Transport Properties

The compound's calculated viscosity (η) varies with temperature:

Temperature (K)Viscosity (Pa·s)
331.780.0024229
373.210.0012300
414.630.0007150
456.060.0004587
497.490.0003168
538.910.0002316
580.340.0001771

Similarly, the heat capacity (Cp,gas) shows temperature dependence:

Temperature (K)Heat Capacity (J/mol·K)
580.34416.07
610.90429.55
641.47442.48
672.03454.83
702.60466.62
733.16477.83
763.73488.46

These transport properties are crucial for understanding the compound's behavior in various physical processes.

Synthesis Methods

Several synthetic approaches exist for producing diethyl 2-methylglutarate, reflecting its importance as both a target molecule and synthetic intermediate.

Conventional Synthesis Pathway

One conventional approach involves the esterification of 2-methylglutaric acid with ethanol in the presence of an acid catalyst. This direct esterification proceeds through the following general reaction:

2-Methylglutaric acid + 2 Ethanol → Diethyl 2-methylglutarate + 2 Water

The reaction typically requires acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) and removal of water to drive the equilibrium toward the product.

Alternative Synthetic Routes

An alternative synthesis approach utilizes ethyl propionate and ethyl acrylate as starting materials:

Ethyl propionate + Ethyl acrylate → Diethyl 2-methylglutarate

This route likely proceeds through a Michael addition followed by further transformations to yield the target compound.

Synthetic Strategy Considerations

Research into similar compounds suggests that both C4+C1+C1 and C4+C2 synthetic strategies can be employed for constructing the carbon backbone of 2-methylglutarate derivatives. The choice of strategy depends on factors such as reagent availability, desired stereochemistry, and reaction conditions.

For the stereoselective synthesis of related compounds like dimethyl (S)-(+)-2-methylglutarate, special attention must be paid to maintaining the stereochemistry during the synthesis process. One approach involves starting from the corresponding chiral acid and performing careful esterification.

Spectroscopic Characteristics

Spectroscopic data provides crucial information for structural confirmation and purity assessment of diethyl 2-methylglutarate.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands for diethyl 2-methylglutarate, particularly in the carbonyl region (~1735 cm⁻¹) indicative of ester functional groups. The IR spectrum shows distinct patterns for C-H stretching (around 2800-3000 cm⁻¹), C=O stretching, and C-O stretching regions that are characteristic of diester compounds.

The IR spectrum has been recorded in solution (10% CCl₄ for 3800-1335 cm⁻¹, 10% CS₂ for 1335-460 cm⁻¹) with a reported purity of 99%.

Nuclear Magnetic Resonance Spectroscopy

While specific NMR data for diethyl 2-methylglutarate wasn't directly provided in the search results, expected characteristic signals would include:

  • ¹H NMR: Signals for the methyl group at the 2-position, the methylene groups in the glutarate backbone, and the ethyl ester groups (both CH₂ and CH₃)

  • ¹³C NMR: Signals for carbonyl carbons, the carbon bearing the methyl substituent, and other carbon atoms in the molecular framework

NMR spectroscopy would be invaluable for confirming the structure and assessing the purity of synthesized material.

Applications in Organic Chemistry

Diethyl 2-methylglutarate finds various applications in organic synthesis and related fields.

Synthetic Intermediate

The compound serves as a versatile synthetic intermediate due to its bifunctional nature (two ester groups) and the presence of the methyl substituent that can influence reactivity and stereochemistry. It can participate in various transformations including:

  • Reduction to produce the corresponding diols

  • Transesterification to produce other diester derivatives

  • Hydrolysis to regenerate the parent diacid

  • Amidation to form the corresponding amide derivatives

Relationship to Important Derivatives

Diethyl 2-methylglutarate is structurally related to dimethyl (S)-(+)-2-methylglutarate, which is a chiral compound with specific applications in asymmetric synthesis. The difference lies in the ester groups (ethyl versus methyl) and the stereochemistry at the 2-position.

The compound also shares structural similarities with other glutarate diesters that have applications in polymer chemistry, medicinal chemistry, and as plasticizers.

Comparative Analysis with Related Compounds

Understanding how diethyl 2-methylglutarate relates to similar compounds provides context for its properties and applications.

Comparison with Dimethyl Analog

Dimethyl (S)-(+)-2-methylglutarate (CAS: 10171-92-3) differs from diethyl 2-methylglutarate in two key aspects:

  • The ester groups are methyl rather than ethyl

  • It has defined stereochemistry (S configuration) at the 2-position

These differences result in distinct physical properties and potentially different reactivity patterns. The dimethyl analog has a molecular weight of 174.19 g/mol compared to 202.25 g/mol for the diethyl version.

Relationship to Parent Acid

2-Methylglutaric acid, the parent diacid, can be obtained through hydrolysis of diethyl 2-methylglutarate. The acid itself has applications in organic synthesis and biochemical research. The diethyl ester represents a protected and more lipophilic form of the acid, with enhanced solubility in organic solvents.

Position in the Glutarate Ester Family

Diethyl 2-methylglutarate belongs to the broader family of glutarate diesters. Compared to the unsubstituted diethyl glutarate, the methyl group at the 2-position introduces chirality (when in pure enantiomeric form) and affects the reactivity of neighboring functional groups, particularly the adjacent ester group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator